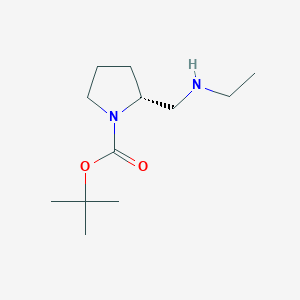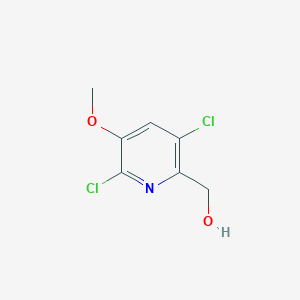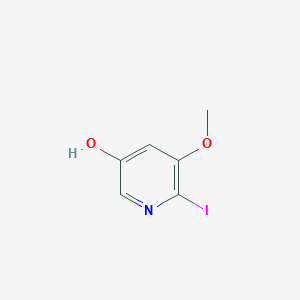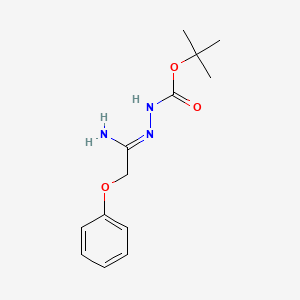
2-(1-氨基-2-苯氧基亚乙基)肼基甲酸叔丁酯
描述
tert-Butyl 2-(1-amino-2-phenoxyethylidene)hydrazinecarboxylate is a chemical compound with a complex structure that includes a tert-butyl group, an amino group, and a phenoxyethylidene moiety
科学研究应用
tert-Butyl 2-(1-amino-2-phenoxyethylidene)hydrazinecarboxylate has diverse applications in scientific research, including:
Chemistry: Used as a catalyst and intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical properties.
Industry: Utilized in the production of various chemical products and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(1-amino-2-phenoxyethylidene)hydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with an appropriate aldehyde or ketone to form the hydrazone intermediate. This intermediate is then further reacted with phenoxyethylidene derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of tert-Butyl 2-(1-amino-2-phenoxyethylidene)hydrazinecarboxylate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The process may involve continuous flow reactors and automated systems to maintain consistent quality and efficiency.
化学反应分析
Types of Reactions
tert-Butyl 2-(1-amino-2-phenoxyethylidene)hydrazinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.
作用机制
The mechanism of action of tert-Butyl 2-(1-amino-2-phenoxyethylidene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to tert-Butyl 2-(1-amino-2-phenoxyethylidene)hydrazinecarboxylate include:
- tert-Butyl carbazate
- Phenoxyethylidene derivatives
- Amino-substituted hydrazones
Uniqueness
tert-Butyl 2-(1-amino-2-phenoxyethylidene)hydrazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
IUPAC Name |
tert-butyl N-[(Z)-(1-amino-2-phenoxyethylidene)amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-15-11(14)9-18-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZIRKJHGWHHKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(COC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C(/COC1=CC=CC=C1)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


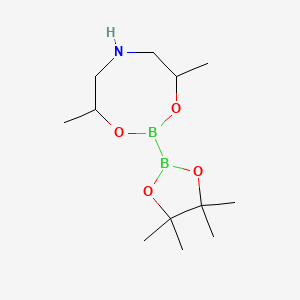
![Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1392871.png)

![tert-Butyl 6-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B1392873.png)
![4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392874.png)
![7-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1392875.png)
![{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine hydrochloride](/img/structure/B1392876.png)
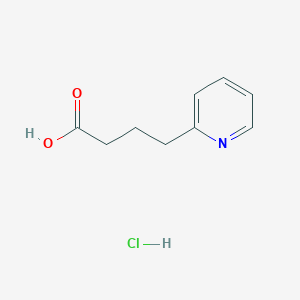
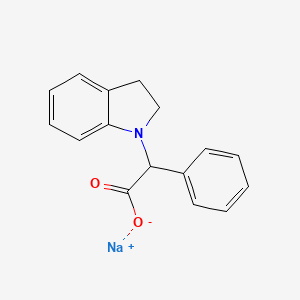
![1-(6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392882.png)
![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1392883.png)
